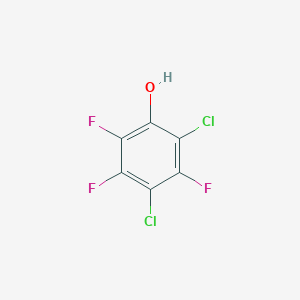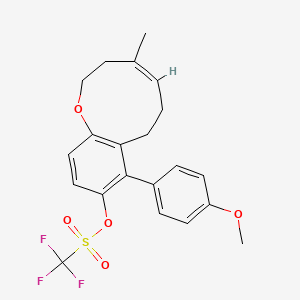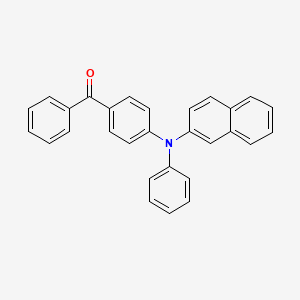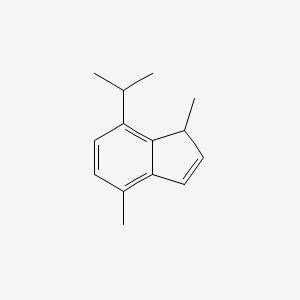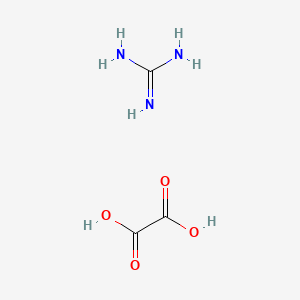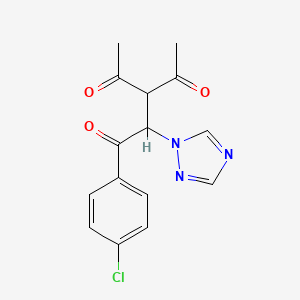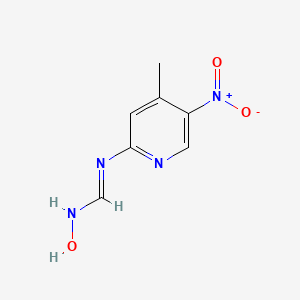![molecular formula C9H13NS B14133397 2-[(Butan-2-yl)sulfanyl]pyridine CAS No. 52197-11-2](/img/structure/B14133397.png)
2-[(Butan-2-yl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Butan-2-yl)sulfanyl]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. The presence of a butan-2-ylsulfanyl group attached to the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butan-2-yl)sulfanyl]pyridine typically involves the reaction of pyridine with butan-2-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Pyridine+Butan-2-ylsulfanyl chlorideNaOH, refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Butan-2-yl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridines, aminopyridines, and hydroxypyridines.
Applications De Recherche Scientifique
2-[(Butan-2-yl)sulfanyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Butan-2-yl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfur atom in the butan-2-ylsulfanyl group can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways. The pyridine ring can interact with nucleic acids and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
2-[(Methylsulfanyl)pyridine]: Similar structure but with a methyl group instead of a butan-2-yl group.
2-[(Ethylsulfanyl)pyridine]: Contains an ethyl group instead of a butan-2-yl group.
2-[(Propylsulfanyl)pyridine]: Contains a propyl group instead of a butan-2-yl group.
Uniqueness: 2-[(Butan-2-yl)sulfanyl]pyridine is unique due to the presence of the butan-2-ylsulfanyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52197-11-2 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
2-butan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-3-8(2)11-9-6-4-5-7-10-9/h4-8H,3H2,1-2H3 |
Clé InChI |
DEAIWWVHDZPYMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


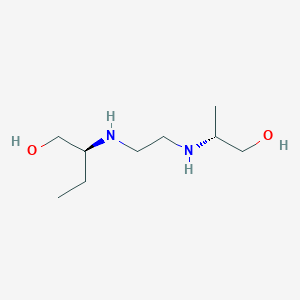
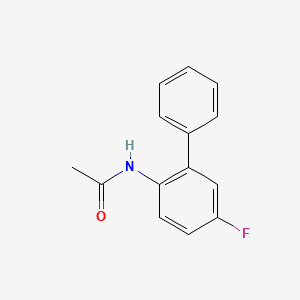
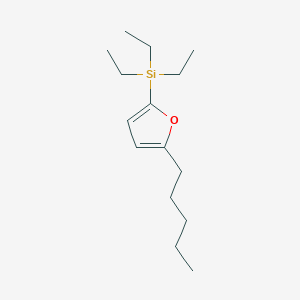
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
